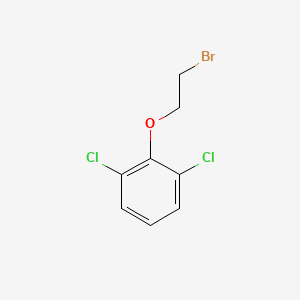

2-(2-Bromoethoxy)-1,3-dichlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)-1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGVZXGJKYJQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368725 | |

| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26583-73-3 | |

| Record name | 2-(2-Bromoethoxy)-1,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-2-(2-Bromoethoxy)-1,3-dichlorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2-Bromoethoxy)-1,3-dichlorobenzene, a key intermediate in various organic synthesis applications. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters for the successful and efficient synthesis of the target molecule. The primary method discussed is the Williamson ether synthesis, a robust and widely adopted method for ether formation. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and material science, offering field-proven insights to ensure reproducibility and high-yield outcomes.

Introduction and Strategic Importance

This compound (CAS No. 26583-73-3) is a halogenated aromatic ether.[1][2][3] Its molecular structure, featuring a dichlorinated benzene ring coupled with a bromoethoxy side chain, makes it a versatile building block in synthetic chemistry. The presence of multiple reactive sites—the bromine atom susceptible to nucleophilic substitution and the aromatic ring amenable to further functionalization—allows for its incorporation into a wide array of more complex molecules, including pharmaceutical agents and novel organic materials.

The synthesis of this compound is primarily achieved through the Williamson ether synthesis , a classic and reliable method for preparing both symmetrical and asymmetrical ethers.[4] This reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[4][5] In the context of our target molecule, this translates to the reaction between a 2,6-dichlorophenoxide ion and 1,2-dibromoethane.

Mechanistic Pathway: The Williamson Ether Synthesis

The synthesis of this compound is a two-step process that proceeds via a typical SN2 mechanism.[5]

Step 1: Deprotonation of 2,6-Dichlorophenol

The initial step involves the deprotonation of the starting phenol, 2,6-dichlorophenol, to form the corresponding phenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.[5]

-

Causality of Reagent Choice: The selection of the base is critical. While very strong bases like sodium hydride (NaH) can be used, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and present fewer handling hazards.[5][6] Potassium carbonate is a common choice as it is inexpensive, effective, and easily removed from the reaction mixture.[4][6]

Step 2: Nucleophilic Attack

The generated 2,6-dichlorophenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. This results in the displacement of a bromide ion and the formation of the desired ether linkage.

-

Controlling Selectivity: A key challenge in this synthesis is preventing a second substitution reaction where another phenoxide molecule displaces the remaining bromine atom on the product, leading to the formation of 1,2-bis(2,6-dichlorophenoxy)ethane as a significant byproduct. To favor the desired mono-alkylation, a stoichiometric excess of 1,2-dibromoethane is employed.[6] This ensures that the phenoxide is more likely to encounter and react with the dibromoethane starting material rather than the bromoethoxy product.

The overall reaction is illustrated in the workflow below:

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for Williamson ether synthesis involving phenols and dihaloalkanes.[6][7]

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Dichlorophenol | 87-65-0 | 163.00 | 5.00 g | 30.7 |

| 1,2-Dibromoethane | 106-93-4 | 187.86 | 17.3 g (8.0 mL) | 92.1 |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 6.36 g | 46.0 |

| Acetone (anhydrous) | 67-64-1 | 58.08 | 100 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorophenol (5.00 g, 30.7 mmol) and anhydrous potassium carbonate (6.36 g, 46.0 mmol).

-

Solvent and Reagent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the resulting suspension at room temperature for 10 minutes. Following this, add 1,2-dibromoethane (8.0 mL, 92.1 mmol) to the mixture.[6]

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up - Solvent Removal and Extraction: After cooling the mixture to room temperature, filter off the solid potassium carbonate and wash it with a small amount of acetone. Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.[6]

-

Aqueous Wash: To the resulting residue, add 100 mL of water. Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.[6]

-

Brine Wash and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate.[6]

-

Purification: Filter off the drying agent and concentrate the organic layer in vacuo to yield the crude product as an oil or solid residue.[6] Purify the crude product using flash column chromatography on silica gel, eluting with an ethyl acetate/hexane solvent system.[6][8] The exact gradient should be determined by TLC analysis.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Expected ¹H NMR signals would include triplets for the two methylene groups of the ethoxy chain and multiplets for the aromatic protons.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight (269.95 g/mol ) and isotopic pattern characteristic of a compound containing one bromine and two chlorine atoms.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of key functional groups, such as the C-O-C ether linkage and the C-Cl and C-Br bonds.

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete deprotonation of the phenol. | Ensure the use of anhydrous solvent and a sufficient excess of a strong enough base. Consider using a stronger base like NaOH if K₂CO₃ proves insufficient.[7] |

| Side reaction (E2 elimination) of 1,2-dibromoethane. | Maintain the reaction at a gentle reflux; avoid excessive temperatures which can favor elimination over substitution. | |

| Byproduct Formation | Formation of 1,2-bis(2,6-dichlorophenoxy)ethane. | Use a significant excess (e.g., 3 equivalents) of 1,2-dibromoethane to ensure the phenoxide preferentially reacts with the starting material.[6] |

| Difficult Purification | Co-elution of product and unreacted 1,2-dibromoethane. | After the reaction, excess 1,2-dibromoethane can be removed by vacuum distillation before column chromatography, as it has a lower boiling point than the product. |

Safety and Handling

-

2,6-Dichlorophenol: Toxic and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,2-Dibromoethane: A known carcinogen and toxicant. All handling must be performed in a well-ventilated fume hood with appropriate PPE.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Solvents: Acetone and ethyl acetate are flammable. Ensure all heating is conducted using a heating mantle and that no open flames are present.

Conclusion

The Williamson ether synthesis provides a reliable and scalable pathway for the production of this compound. By carefully controlling key parameters such as stoichiometry, choice of base, and reaction conditions, high yields of the desired product can be achieved. The protocol and insights provided in this guide serve as a robust foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison.

- Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). SynArchive.

- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.

- This compound. (n.d.). BLD Pharm.

- Williamson Ether Synthesis. (n.d.). California State University, Bakersfield.

- Williamson Ether Synthesis. (2021). Edubirdie.

- Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene. (n.d.). Benchchem.

- This compound. (n.d.). ChemicalBook.

- This compound Product Description. (n.d.). Molbase.

- Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. (n.d.). Benchchem.

Sources

- 1. 26583-73-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 26583-73-3 [amp.chemicalbook.com]

- 3. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(2-Bromoethoxy)-1,3-dichlorobenzene (CAS: 26583-73-3): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Bromoethoxy)-1,3-dichlorobenzene, a halogenated aromatic ether of significant interest in synthetic chemistry. As a versatile chemical intermediate, its unique structural features—a dichlorinated phenyl ring coupled with a reactive bromoethoxy side-chain—make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document delineates its physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, discusses its spectral characteristics, and outlines its potential applications and critical safety protocols.

Core Chemical and Physical Properties

This compound is identified by the CAS Registry Number 26583-73-3.[1][2][3] Its core structure consists of a 1,3-dichlorobenzene ring substituted at the 2-position with a 2-bromoethoxy group. This combination of a stable aromatic core and a reactive alkyl halide moiety defines its utility in organic synthesis.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 26583-73-3 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrCl₂O | [1][2][3][4][5] |

| Molecular Weight | 269.95 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzene, 2-(2-bromoethoxy)-1,3-dichloro- | [3] |

| SMILES | ClC1=C(OCCBr)C(Cl)=CC=C1 | [2] |

| Physical State | Solid or liquid | [5][6] |

Note: While some analogous compounds are solids, others are liquids at room temperature. The precise physical state of this compound should be confirmed upon handling.

Synthesis and Chemical Reactivity

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers. This pathway leverages the nucleophilicity of a phenoxide ion to displace a halide from an alkyl halide.

Proposed Synthetic Pathway

The logical starting materials for this synthesis are 2,6-dichlorophenol and 1,2-dibromoethane. The phenolic proton of 2,6-dichlorophenol is weakly acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This potent nucleophile then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic Sₙ2 reaction, displacing a bromide ion and forming the desired ether linkage. Using 1,2-dibromoethane as the alkylating agent directly installs the required bromoethoxy side chain.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established Williamson ether synthesis procedures for structurally similar molecules.[7]

Objective: To synthesize this compound from 2,6-dichlorophenol.

Materials:

-

2,6-Dichlorophenol

-

1,2-Dibromoethane (use in excess to minimize dialkylation)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

5% Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenol (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous acetone. The acetone serves as a polar aprotic solvent that facilitates the Sₙ2 reaction.

-

Addition of Reagent: Add 1,2-dibromoethane (2.0-3.0 eq.) to the stirring suspension. An excess is used to favor the desired monosubstitution product over the potential diether byproduct.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.

-

Work-up: Cool the mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide byproduct.

-

Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with 5% aqueous NaOH (to remove any unreacted phenol), water, and finally brine. The basic wash is critical for ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final, pure this compound.

Chemical Reactivity

The reactivity of this molecule is dominated by the bromoethoxy group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and the bromide ion an excellent leaving group. This makes the compound an ideal substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides), allowing for the facile introduction of diverse functional groups. This reactivity is the cornerstone of its utility as a building block in multi-step syntheses.

Spectral Characterization (Predicted)

Table 2: Predicted Spectral Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: A triplet around 7.2-7.4 ppm (1H, H4) and a doublet around 7.0-7.2 ppm (2H, H5/H6).- Ethoxy Protons (-OCH₂-): A triplet around 4.3-4.5 ppm (2H).- Bromoalkyl Protons (-CH₂Br): A triplet around 3.6-3.8 ppm (2H). |

| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the 115-155 ppm range, including two signals for carbons bearing chlorine (C1/C3), one for the ether-linked carbon (C2), and three for the C-H aromatic carbons.- Aliphatic Carbons: A signal for -OCH₂- around 68-72 ppm and a signal for -CH₂Br around 30-35 ppm. DEPT-135 would show these as negative peaks.[10] |

| Mass Spec. | - Molecular Ion (M⁺): A complex cluster of peaks around m/z 268, 270, 272, and 274 due to the isotopic distribution of one bromine atom (⁷⁹Br/⁸¹Br) and two chlorine atoms (³⁵Cl/³⁷Cl). The most abundant peak in the cluster would correspond to the C₈H₇⁷⁹Br³⁵Cl₂O isotopologue. |

| IR Spec. | - C-O Stretch (Ether): Strong absorption band around 1250-1200 cm⁻¹.- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.- C-Cl Stretch: Absorptions in the fingerprint region, typically 800-600 cm⁻¹.- C-Br Stretch: Absorptions in the fingerprint region, typically 600-500 cm⁻¹. |

Applications in Research and Drug Development

This compound is primarily utilized as a laboratory chemical for the manufacture of other chemical compounds.[1] Its structure is particularly relevant to drug development for several reasons:

-

Scaffold Introduction: The 1,3-dichlorophenyl motif is a common feature in pharmacologically active molecules, where it can occupy hydrophobic pockets of target proteins and contribute to binding affinity.

-

Linker Chemistry: The bromoethoxy side chain serves as a reactive handle to link the dichlorophenyl scaffold to other molecular fragments. This is a common strategy in the synthesis of targeted therapies and chemical probes.

-

Intermediate in API Synthesis: Structurally related compounds are known intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs). For example, similar bromoalkoxy dichlorobenzene derivatives are used in the synthesis of Vilanterol, a long-acting β2 adrenergic receptor agonist.[11]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as having acute oral toxicity (Category 4).[1] Related compounds are known skin and eye irritants and may be lachrymators.[5][12]

Table 3: Hazard and Safety Information

| Category | Recommendation | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. May cause skin and eye irritation. | [1][5] |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [1][6] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | [5][13] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents. | [5][6][13] |

| Incompatibilities | Strong oxidizing agents. | [5][6] |

| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen bromide (HBr) gas. | [5][6] |

| First Aid | - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5]- Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[5]- Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]- Inhalation: Remove person to fresh air and keep comfortable for breathing.[5] |

Conclusion

This compound, CAS 26583-73-3, is a chemical intermediate with significant potential in synthetic organic chemistry. Its straightforward synthesis via Williamson etherification and the dual functionality of its stable aromatic core and reactive alkyl halide side chain make it a valuable tool for researchers. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in the laboratory, particularly in the pursuit of novel pharmaceuticals and advanced materials.

References

- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: this compound. Aaronchem.

- BLD Pharm. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 26583-73-3.

- Fisher Scientific. (2024, January 28). SAFETY DATA SHEET: 1-(2-Bromoethoxy)-2,4-dichlorobenzene.

- CDN Isotopes. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). 26583-73-3(this compound) Product Description.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:26583-73-3.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- TCI Chemicals. (2025, February 25). SAFETY DATA SHEET: 1-(2-Bromoethoxy)-2-ethoxybenzene.

- LookChem. (n.d.). Benzene, 2-[[2-[(6-broMohexyl)oxy]ethoxy]Methyl]-1,3-dichloro.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene.

- PubChem. (n.d.). 1-(2-Bromoethoxy)-2,4-dichlorobenzene.

- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 26583-73-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 26583-73-3 [amp.chemicalbook.com]

- 4. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.es [fishersci.es]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-(2-Bromoethoxy)-2,4-dichlorobenzene | C8H7BrCl2O | CID 138881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. Benzene, 2-[[2-[(6-broMohexyl)oxy]ethoxy]Methyl]-1,3-dichloro|lookchem [lookchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-(2-Bromoethoxy)-1,3-dichlorobenzene: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated organic molecules are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability. This guide focuses on 2-(2-Bromoethoxy)-1,3-dichlorobenzene , a halogenated aromatic ether with the molecular formula C₈H₇BrCl₂O.[2] While specific applications of this compound in marketed drugs are not extensively documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry.

This document provides a comprehensive overview of the molecular structure, nomenclature, and a detailed, field-proven protocol for the synthesis of this compound. Furthermore, it delves into its physicochemical properties, predicted spectroscopic data, and explores its potential utility as a scaffold in the development of novel therapeutic agents.

Molecular Structure and IUPAC Nomenclature

The core of this compound is a benzene ring substituted with two chlorine atoms at positions 1 and 3, and a 2-bromoethoxy group at position 2. This substitution pattern leads to the unambiguous IUPAC name: This compound .[2]

The presence of both chloro and bromo substituents, along with the ether linkage, provides multiple reactive sites for synthetic elaboration, making it a valuable tool for the construction of complex molecular architectures.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide. In this specific case, the synthesis proceeds by reacting 2,6-dichlorophenol with an excess of 1,2-dibromoethane in the presence of a suitable base.

Causality Behind Experimental Choices:

-

Choice of Reactants: 2,6-dichlorophenol provides the dichlorinated aromatic core. 1,2-dibromoethane serves as the electrophile, introducing the 2-bromoethoxy side chain. Using an excess of 1,2-dibromoethane is crucial to favor the formation of the desired mono-alkylation product and minimize the formation of the bis-ether byproduct.

-

Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is employed to deprotonate the phenolic hydroxyl group of 2,6-dichlorophenol, forming the more nucleophilic phenoxide. Stronger bases like sodium hydride could be used but require strictly anhydrous conditions.

-

Solvent: Acetone or dimethylformamide (DMF) are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

-

Reaction Conditions: Heating the reaction mixture to reflux accelerates the rate of reaction, ensuring a reasonable reaction time.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2,6-Dichlorophenol

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Addition of Alkyl Halide: While stirring, add 1,2-dibromoethane (3.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for handling, storage, and application of the compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrCl₂O | [2] |

| Molecular Weight | 269.95 g/mol | [2] |

| CAS Number | 26583-73-3 | [2] |

| Appearance | Predicted: Colorless to light yellow oil or low melting solid | - |

| Boiling Point | Predicted: > 200 °C at 760 mmHg | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | [3] |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (3H): A complex multiplet is expected in the range of δ 7.0-7.5 ppm. The protons on the dichlorinated ring will exhibit coupling to each other.

-

-O-CH₂- (2H): A triplet is predicted around δ 4.3-4.5 ppm, coupled to the adjacent methylene group.

-

-CH₂-Br (2H): A triplet is expected around δ 3.6-3.8 ppm, coupled to the methylene group attached to the oxygen.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to chlorine and the ether oxygen will be significantly shifted.

-

-O-CH₂- (1C): A signal is predicted around δ 68-72 ppm.

-

-CH₂-Br (1C): A signal is expected around δ 30-35 ppm.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z 268, with other significant peaks corresponding to the different isotopic combinations of Br and Cl.

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric)

-

C-Cl stretching: ~700-800 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Potential Applications in Drug Development

While direct biological activity data for this compound is scarce, its value lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of multiple reactive sites allows for a variety of chemical transformations.

-

Nucleophilic Substitution: The bromoethyl group is susceptible to nucleophilic attack by amines, thiols, and other nucleophiles, allowing for the introduction of diverse functional groups. This is a common strategy in the synthesis of various classes of drugs.

-

Cross-Coupling Reactions: The aryl chlorides can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl or heterocyclic systems.

-

Scaffold for Library Synthesis: The differential reactivity of the aryl chlorides and the alkyl bromide allows for a stepwise and controlled functionalization, making it an ideal scaffold for the generation of chemical libraries for high-throughput screening in drug discovery campaigns.

The dichlorophenyl moiety is present in a number of approved drugs, where it often contributes to binding affinity and metabolic stability. The bromoethoxy linker provides a flexible chain for positioning functional groups to interact with biological targets.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via the Williamson ether reaction is a reliable and scalable process. The presence of multiple, differentially reactive halogen and ether functionalities makes it a valuable building block for the construction of diverse and complex molecular architectures. While its direct biological applications are yet to be fully explored, its utility as a scaffold for the synthesis of novel therapeutic agents is evident. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and strategically employ this compound in their research and development endeavors.

References

-

Organic Syntheses. Procedure for Williamson Ether Synthesis. Available at: [Link]

-

Sciencelab.com. Material Safety Data Sheet 1,4-Dichlorobenzene. Available at: [Link]

-

Google Patents. Preparation of cis-2-(2,4- dichlorophenyl)-2-([2][4][5]- triazole-1-methyl )-[2][6] dioxolane -4-Methyl methanesulfonate. Available at:

- Google Patents. Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

Google Patents. United States Patent. Available at: [Link]

- Google Patents. WO 2005/063702 A1.

-

PubChem. 2-Bromo-1,4-dichlorobenzene. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

Sources

- 1. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]

- 2. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. southwest.tn.edu [southwest.tn.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-(2-BROMOETHYL)-1,3-DICHLOROBENZENE(40173-94-2) 1H NMR [m.chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

Spectroscopic Elucidation of 2-(2-Bromoethoxy)-1,3-dichlorobenzene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(2-bromoethoxy)-1,3-dichlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but also on the underlying principles and experimental considerations that lead to an unambiguous structural confirmation.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which, along with the bromoethoxy side chain, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification and quality control in synthetic processes. The molecular formula is C₈H₇BrCl₂O, and the molecular weight is 269.95 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions. The interpretation of these signals relies on chemical shifts, integration, and multiplicity.[3]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Triplet (t) | 1H | Ar-H (H-5) |

| ~ 7.15 - 7.05 | Doublet (d) | 2H | Ar-H (H-4, H-6) |

| ~ 4.40 - 4.30 | Triplet (t) | 2H | O-CH₂- |

| ~ 3.70 - 3.60 | Triplet (t) | 2H | -CH₂-Br |

Expert Interpretation:

The aromatic region is predicted to display a characteristic pattern for a 1,2,3-trisubstituted benzene ring. The proton at the 5-position (H-5), situated between two chlorine atoms in a meta-relationship, is expected to appear as a triplet due to coupling with the two equivalent protons at the 4 and 6 positions. The protons at the 4 and 6 positions will, in turn, appear as a doublet, coupling with the H-5 proton. The exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating ether group. For comparison, the protons in 1,3-dichlorobenzene appear around 7.20-7.33 ppm.[4]

In the aliphatic region, the two methylene groups of the bromoethoxy chain will appear as two distinct triplets. The methylene group attached to the oxygen (O-CH₂-) is expected to be more deshielded (further downfield) due to the electronegativity of the oxygen atom. The methylene group attached to the bromine (-CH₂-Br) will also be downfield but slightly less so than the oxygen-adjacent protons. The triplet multiplicity arises from the coupling between the two vicinal methylene groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.[5] Due to the symmetry of the dichlorobenzene ring, some carbon signals may be degenerate.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 150 | Ar-C (C-2) |

| ~ 135 - 130 | Ar-C (C-1, C-3) |

| ~ 128 - 125 | Ar-C (C-5) |

| ~ 122 - 118 | Ar-C (C-4, C-6) |

| ~ 70 - 65 | O-CH₂- |

| ~ 30 - 25 | -CH₂-Br |

Expert Interpretation:

The aromatic region of the ¹³C NMR spectrum is expected to show four distinct signals. The carbon atom directly attached to the ether oxygen (C-2) will be the most deshielded in the aromatic region due to the direct attachment of the electronegative oxygen. The two carbons bearing the chlorine atoms (C-1 and C-3) are also expected to be significantly downfield. The chemical shifts of carbons in substituted benzenes are influenced by the electronic effects of the substituents.[6] For instance, in chlorobenzene, the carbon attached to the chlorine appears at 134.3 ppm.[7] The remaining aromatic carbons (C-4, C-5, and C-6) will appear at higher fields.

In the aliphatic region, the two methylene carbons will be clearly distinguishable. The carbon attached to the oxygen (O-CH₂-) will be more deshielded than the carbon attached to the bromine (-CH₂-Br). Generally, sp³ hybridized carbons appear in the 0-90 ppm range.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 20-50 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer using a standard broadband proton-decoupled pulse sequence.

-

Processing: Process the FID with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, and the carbon-halogen bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O-C asymmetric stretch |

| 1050 - 1000 | Strong | C-O-C symmetric stretch |

| 800 - 750 | Strong | C-Cl stretch |

| 700 - 600 | Strong | C-Br stretch |

Expert Interpretation:

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorptions in the 1250-1000 cm⁻¹ range are characteristic of the C-O stretching of the aryl ether. Specifically, the asymmetric Aryl-O-C stretch is expected around 1250-1200 cm⁻¹, while the symmetric C-O-C stretch will appear around 1050-1000 cm⁻¹. The aliphatic C-H stretching from the ethoxy chain will be observed in the 2950-2850 cm⁻¹ region. Finally, the carbon-halogen bonds will give rise to strong absorptions in the fingerprint region, with the C-Cl stretch typically appearing around 800-750 cm⁻¹ and the C-Br stretch at lower wavenumbers, around 700-600 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the liquid sample can be prepared between two KBr plates. Alternatively, if the sample is a solid, a KBr pellet can be made.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the isotopic pattern of bromine and chlorine will be a key diagnostic feature.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 268/270/272/274 | Isotopic Cluster | [M]⁺ (Molecular Ion) |

| 189/191/193 | Isotopic Cluster | [M - CH₂CH₂Br]⁺ |

| 173/175 | Isotopic Cluster | [Cl₂C₆H₃O]⁺ |

| 107/109 | Isotopic Cluster | [CH₂CH₂Br]⁺ |

Expert Interpretation:

The molecular ion peak ([M]⁺) will appear as a characteristic cluster of peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and one bromine isotope (⁷⁹Br and ⁸¹Br). The relative abundances of these isotopic peaks can be calculated and compared to the experimental spectrum for confirmation.

A common fragmentation pathway for ethers is the cleavage of the C-O bond. Cleavage of the O-CH₂ bond would lead to the formation of the dichlorophenoxy radical and the bromoethoxy cation, or vice versa. The fragment at m/z 189/191/193 likely corresponds to the loss of the bromoethoxy group. The fragment at m/z 173/175 would correspond to the dichlorophenoxide ion. The bromoethyl cation at m/z 107/109 is also an expected fragment.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Visualizing the Data

To aid in the understanding of the structural relationships and fragmentation patterns, the following diagrams are provided.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. Each technique offers complementary information, and a thorough analysis of the data from all three allows for an unambiguous identification of the compound. This guide serves as a practical reference for researchers and scientists working with this and structurally related molecules.

References

-

PubChem. 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-1,4-dichlorobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-1,3-dichloro-5-methoxybenzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 2-(bromomethyl)-1,3-dichloro-. NIST WebBook. [Link]

-

SpectraBase. 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene. [Link]

-

Colby College. 1,3-diclbenz. [Link]

-

PubChem. 1-(2-Bromoethoxy)-2,4-dichlorobenzene. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

-

Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

-

NIST. Benzene, (2-bromoethoxy)-. NIST WebBook. [Link]

Sources

- 1. 26583-73-3|this compound|BLD Pharm [bldpharm.com]

- 2. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

"2-(2-Bromoethoxy)-1,3-dichlorobenzene" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Bromoethoxy)-1,3-dichlorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a key intermediate in various synthetic pathways, understanding its behavior in different solvent systems is paramount for process optimization, purification, and formulation development. Due to the absence of extensive published quantitative data for this specific molecule, this document synthesizes predictive methodologies based on its physicochemical properties and the behavior of structurally analogous compounds. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility. This guide is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction

This compound is a halogenated aromatic ether. Its molecular structure, featuring a dichlorinated benzene ring coupled with a bromoethoxy side chain, imparts a unique combination of polarity and lipophilicity. These characteristics govern its interaction with various solvents, a critical factor influencing reaction kinetics, crystallization, and the design of chromatographic purification methods. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2] This guide will dissect the structural components of this compound to provide a robust framework for predicting its solubility and offer a definitive method for its empirical validation.

Physicochemical Profile and Solubility Prediction

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key to predicting the solubility of this compound lies in analyzing its structural features.

1.1. Molecular Structure and Properties

The molecule consists of two main regions:

-

A nonpolar region: The 1,3-dichlorobenzene ring is bulky and hydrophobic. The presence of three halogen atoms (two chlorine, one bromine) significantly increases the molecular weight and contributes to van der Waals interactions.[3]

-

A moderately polar region: The ether linkage (-O-) and the bromoethyl group introduce some polarity. The oxygen atom can act as a hydrogen bond acceptor, though it lacks a hydrogen bond donor. The topological polar surface area (TPSA) for analogous simple ethers is relatively small, suggesting limited polarity.[4][5]

A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 26583-73-3 | [6][7] |

| Molecular Formula | C₈H₇BrCl₂O | [6][7] |

| Molecular Weight | 269.95 g/mol | [6][7] |

| Physical State | Presumed Liquid or Low-Melting Solid | [8] |

1.2. Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can forecast the solubility of this compound across a spectrum of common laboratory solvents.[1] The large, halogenated aromatic portion suggests good solubility in nonpolar and moderately polar solvents. The small polar contribution from the ether group may allow for some solubility in more polar solvents, but its lack of hydrogen bond donating ability will limit its solubility in highly polar, protic solvents like water.

The following table provides a qualitative prediction of solubility based on solvent polarity. The polarity index (P') is a relative measure of a solvent's polarity.[9]

| Solvent Class | Example Solvents | Polarity Index (P') | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | 0.1 - 2.4 | High | The nonpolar aromatic ring will interact favorably with nonpolar solvents through London dispersion forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | 3.1 - 5.1 | High to Moderate | These solvents can engage in dipole-dipole interactions with the ether linkage and halogen substituents. THF and DCM are often excellent solvents for halogenated ethers. |

| Polar Protic | Ethanol, Methanol | 4.0 - 5.1 | Moderate to Low | While these solvents have polar character, their strong hydrogen-bonding network is not easily disrupted by a solute that can only act as a hydrogen bond acceptor. Solubility is expected to decrease as the alkyl chain of the alcohol shortens. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | 7.2 - 10.2 | Very Low (in Water), High (in DMSO) | The molecule is largely hydrophobic and is predicted to be insoluble or only slightly soluble in water.[10][11] DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocol for Solubility Determination

To move beyond prediction, quantitative solubility data must be generated empirically. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a specific solvent at a given temperature.[11][12][13] This protocol ensures that the solution reaches saturation, providing a true measure of equilibrium solubility.

Causality in Experimental Design: The core of this protocol is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using an excess of the solid solute is critical because it guarantees that the solvent is fully saturated and that a solid phase remains in equilibrium with the liquid phase.[11] Temperature control is paramount, as solubility is highly temperature-dependent for most organic compounds.[12][14]

2.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials or evaporating dishes

-

Vacuum oven or nitrogen stream for solvent evaporation

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification (alternative to gravimetric analysis)

2.2. Step-by-Step Methodology

The workflow for determining solubility is a self-validating process designed for accuracy and reproducibility.

Caption: Experimental workflow for equilibrium solubility determination.

-

Preparation of Saturated Solution:

-

Place an excess amount of this compound into a glass vial. The presence of undissolved solid at the end of the experiment is the primary validation that saturation was achieved.[11]

-

Accurately add a known mass or volume of the selected solvent to the vial.

-

Securely seal the vial to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature shaker or water bath (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the vial to rest at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Promptly attach a syringe filter (PTFE is suitable for most organic solvents) to the syringe. This step is crucial to remove any undissolved micro-particles, which would otherwise inflate the measured solubility.

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial.

-

-

Gravimetric Quantification:

-

Immediately weigh the vial containing the filtered solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point to avoid any loss of the solute.[11]

-

Once the solute is completely dry (constant mass is achieved), cool the vial in a desiccator and weigh it again. The difference in mass gives the mass of the dissolved solute.

-

2.3. Data Calculation

From the masses obtained, the solubility can be expressed in various units:

-

Grams per 100 g of solvent:

-

Mass of solvent = (Mass of solution) - (Mass of solute)

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

Molarity (mol/L):

-

Requires the density of the solvent at the experimental temperature.

-

Volume of solvent = Mass of solvent / Density of solvent

-

Moles of solute = Mass of solute / Molecular Weight (269.95 g/mol )

-

Molarity ≈ Moles of solute / Volume of solvent (L) (This is an approximation; for high solubilities, the volume of the solute should be accounted for).

-

Data Presentation and Interpretation

For systematic analysis and comparison, solubility data should be recorded in a structured format. Researchers are encouraged to use the following tables to document their findings at various temperatures.

Table 1: Quantitative Solubility of this compound ( g/100g of Solvent)

| Temperature (K) | Hexane | Toluene | Dichloromethane | Acetone | Ethanol | Methanol |

|---|---|---|---|---|---|---|

| 283.15 (10 °C) | ||||||

| 298.15 (25 °C) |

| 313.15 (40 °C) | | | | | | |

Table 2: Molar Solubility of this compound (mol/L)

| Temperature (K) | Hexane | Toluene | Dichloromethane | Acetone | Ethanol | Methanol |

|---|---|---|---|---|---|---|

| 283.15 (10 °C) | ||||||

| 298.15 (25 °C) |

| 313.15 (40 °C) | | | | | | |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated aromatic compounds indicate that appropriate safety measures are essential.[8][10][15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[8][10]

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[8][15]

-

Exposure: Avoid contact with skin and eyes. Halogenated organic compounds can be irritants.[8][15] In case of contact, rinse the affected area thoroughly with water.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide establishes a robust framework for understanding and quantifying the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can obtain the high-quality, reliable data needed for successful chemical synthesis, purification, and formulation. The provided methodologies empower scientists to overcome the lack of published data and make informed decisions in their research and development endeavors.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Engineering, Cairo University. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

2-(2-Bromoethoxy)-1,3,5-trichlorobenzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Eger, E. I., et al. (2000). Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties. Anesthesia & Analgesia. Retrieved from [Link]

-

Lervik, A., et al. (2012). Solubility of Haloether Anesthetics in Human and Animal Blood. Anesthesiology. Retrieved from [Link]

-

Lervik, A., et al. (2012). Solubility of haloether anesthetics in human and animal blood. PubMed, National Institutes of Health. Retrieved from [Link]

-

The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applications. (2025). Autech Industry Co.,Limited. Retrieved from [Link]

-

Eger, R., & Eger, E. I. (1985). Effect of temperature and age on the solubility of enflurane, halothane, isoflurane, and methoxyflurane in human blood. Semantic Scholar. Retrieved from [Link]

-

Benzene, (2-bromoethoxy)-. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved from [Link]

-

Polarity Index. (n.d.). Honeywell. Retrieved from [Link]

-

1,3-Dibromo-2,5-dichlorobenzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

1,3-Dichlorobenzene. (n.d.). Wikipedia. Retrieved from [Link]

-

1-(2-bromoethoxy)-3-methyl-benzene. (n.d.). InChI Key Database. Retrieved from [Link]

-

Properties of Common Organic Solvents. (2022). University of Minnesota. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | C8H6BrCl3O | CID 13565103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]

- 6. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 26583-73-3 [amp.chemicalbook.com]

- 8. fishersci.es [fishersci.es]

- 9. Polarity Index [macro.lsu.edu]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Effect of temperature and age on the solubility of enflurane, halothane, isoflurane, and methoxyflurane in human blood. | Semantic Scholar [semanticscholar.org]

- 15. cdnisotopes.com [cdnisotopes.com]

"2-(2-Bromoethoxy)-1,3-dichlorobenzene" material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling and Application of 2-(2-Bromoethoxy)-1,3-dichlorobenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

This compound is a halogenated aromatic ether that, due to its specific substitution pattern, presents itself as a valuable intermediate in medicinal chemistry and the broader field of organic synthesis.[1][2] The presence of multiple reactive sites—the bromoethoxy group for nucleophilic substitution and the dichlorinated benzene ring for various cross-coupling reactions—allows for the strategic construction of complex molecular architectures.[2] Its utility is particularly noted in the synthesis of novel pharmaceutical candidates where precise control over molecular structure is paramount to achieving desired therapeutic effects.[3] This guide provides a comprehensive overview of the material's safety profile, handling procedures, and a practical application in a research context, drawing upon data from structurally related compounds to ensure a thorough understanding of its characteristics.

Physicochemical Properties

| Property | Value (Analog-Based) | Source (Analog Compound) |

| Molecular Formula | C₈H₇BrCl₂O | [4][5] |

| Molecular Weight | 269.95 g/mol | [4][5] |

| Physical State | Likely a liquid or low-melting solid | Inferred from analogs[6][7] |

| Boiling Point | ~175 - 179 °C | 1-(2-Bromoethoxy)-2,4-dichlorobenzene[6] |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, diethyl ether) | General for similar compounds[8] |

Hazard Identification and GHS Classification (Inferred)

A specific Globally Harmonized System (GHS) classification for this compound is not established. Therefore, a conservative hazard assessment based on its structural alerts and the classifications of highly analogous compounds is essential for safe handling. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory tract irritation.

Based on data for compounds like 1-(2-bromoethoxy)-2,4-dichlorobenzene and other related structures, the following GHS classifications should be assumed[6][9][10]:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[10][11]

-

Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[10]

-

Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[7][9]

-

Serious Eye Damage/Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[7][9]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[9]

Pictograms:

Signal Word: Warning

Safe Handling and Storage

Given the inferred hazards, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling halogenated aromatic compounds and related reactive intermediates.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[13]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or Viton®, and inspect them for any signs of degradation before use. Dispose of contaminated gloves properly.[6]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, consider an impervious apron or suit.[12]

-

Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Storage Requirements

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

The storage area should be secure and accessible only to trained personnel.[12]

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[14]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear the appropriate PPE as described above.

-

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) and place it in a sealed container for disposal.[12]

-

Do not allow the material to enter drains or waterways.[13]

-

Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

Application in a Synthetic Workflow: Synthesis of a Hypothetical Kinase Inhibitor Precursor

To illustrate the practical use and handling of this compound, we will outline a hypothetical synthetic protocol for the creation of a precursor to a novel kinase inhibitor. This workflow highlights a common application of such a building block in drug discovery.

Workflow Overview

The overall process involves a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond at one of the chloro-positions on the benzene ring, followed by a nucleophilic substitution on the bromoethoxy side chain.

Caption: A two-step synthetic workflow utilizing this compound.

Detailed Experimental Protocol: Step 1 - Suzuki Cross-Coupling

Objective: To selectively form a C-C bond at one of the chlorine positions of the dichlorobenzene ring.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.1 eq)

-

Palladium(II) acetate (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate tribasic (2.0 eq)

-

Toluene and water (10:1 solvent mixture)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

-

Expertise & Experience: The use of a flame-dried flask and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.

-

-

Solvent and Degassing: Add the toluene and water solvent mixture. Degas the solution for 15-20 minutes by bubbling nitrogen or argon through it.

-

Trustworthiness: Degassing is a self-validating step to ensure the catalytic cycle proceeds efficiently.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.

-

Authoritative Grounding: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand like SPhos is well-established for efficient cross-coupling of sterically hindered or electronically deactivated aryl chlorides.

-

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Disposal Considerations

All waste containing this compound or its reaction byproducts must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[12]

Conclusion

This compound is a valuable, albeit hazardous, chemical intermediate. A thorough understanding of its potential risks, inferred from structurally similar compounds, is paramount for its safe use in a research setting. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can confidently and safely leverage the synthetic potential of this versatile building block in the pursuit of novel chemical entities.

References

- ChemicalBook. 26583-73-3(this compound) Product Description.

- MedchemExpress.com.

- PubChem. 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene.

- Fisher Scientific.

- BLD Pharmatech. SAFETY DATA SHEET - 1-(2-Bromoethoxy)-2-nitrobenzene.

- ChemicalBook. This compound | 26583-73-3.

- chemBlink. CAS # 503070-57-3, 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene.

- ChemicalBook. This compound CAS#.

- BLD Pharm. 26583-73-3|this compound.

- Fisher Scientific. SAFETY DATA SHEET - 1-(2-Bromoethoxy)-2,4-dichlorobenzene.

- CDN Isotopes.

- Benchchem. Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene.

- Sigma-Aldrich.

- ECHEMI. ((2-Bromoethoxy)methyl)

- The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applic

- PubChem. 1-(2-Bromoethoxy)-4-chlorobenzene.

- PubChem. 1-Bromo-2,3-dichlorobenzene.

- PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene.

- Benchchem. The Role of 1-Bromo-3,5-dichlorobenzene in the Synthesis of Novel Pharmaceuticals: A Technical Guide.

- (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. (2024-05-07).

- PubChem. 2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene.

- PubChem. 1-(2-Bromoethoxy)-2,4-dichlorobenzene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 26583-73-3 [amp.chemicalbook.com]

- 6. fishersci.es [fishersci.es]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(2-Bromoethoxy)-2,4-dichlorobenzene | C8H7BrCl2O | CID 138881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. file.bldpharm.com [file.bldpharm.com]

The Strategic Utility of 2-(2-Bromoethoxy)-1,3-dichlorobenzene in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. 2-(2-Bromoethoxy)-1,3-dichlorobenzene, a halogenated aromatic ether, has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the potential research applications of this compound, with a primary focus on its role as a key precursor in the synthesis of long-acting β2 adrenergic receptor agonists. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the pharmacological relevance of the molecular scaffolds derived from this versatile building block.

Introduction: The Emergence of a Key Synthetic Intermediate

This compound (CAS No. 26583-73-3) is a bifunctional organic molecule featuring a dichlorinated phenyl ring and a bromoethoxy side chain.[1] This unique combination of a reactive alkyl bromide and a sterically hindered, electron-deficient aromatic ring makes it a valuable tool for medicinal chemists. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of the dichlorophenoxyethoxy moiety into larger molecular frameworks. The dichlorobenzene portion of the molecule often plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), contributing to factors such as metabolic stability and receptor binding affinity.

While direct literature on a wide array of applications for this specific molecule is nascent, its structural analogy to key intermediates in the synthesis of established drugs provides a strong indication of its potential. Most notably, a longer-chain analogue, 2-((2-((6-bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene, is a documented intermediate in the synthesis of Vilanterol, a potent long-acting β2 adrenergic receptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[2][3] This established precedent underscores the potential of this compound as a critical building block for a new generation of respiratory therapeutics and other targeted drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26583-73-3 |

| Molecular Formula | C₈H₇BrCl₂O |

| Molecular Weight | 269.95 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Core Application: A Building Block for β2 Adrenergic Receptor Agonists

The primary and most compelling application of this compound lies in its potential as a key intermediate for the synthesis of novel long-acting β2 adrenergic receptor agonists.

The β2 Adrenergic Receptor: A Key Therapeutic Target

The β2 adrenergic receptor is a G-protein coupled receptor predominantly found on the smooth muscle cells of the airways.[4] Activation of this receptor by agonists leads to a signaling cascade that results in bronchodilation, making it a cornerstone target for the treatment of respiratory diseases like asthma and COPD.[4] The development of long-acting β2 agonists (LABAs) has been a significant advancement, providing sustained bronchodilation and improving patient compliance.[3][5]

Synthetic Strategy: Incorporating the Dichlorophenoxyethoxy Moiety

The general synthetic strategy for LABAs like Vilanterol involves the coupling of a pharmacophore responsible for receptor activation with a lipophilic side chain that anchors the molecule to the receptor, providing its long duration of action. This compound serves as a precursor to this crucial side chain.